molecular formula C24H40O4 B1175807 Allochenodeoxycholic acid CAS No. 15357-34-3

Allochenodeoxycholic acid

Cat. No. B1175807
CAS RN: 15357-34-3
InChI Key:
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Description

Allochenodeoxycholic Acid is a type of Impurity Standards . It is also known as 5α-Cholan-24-oic acid, 3α,7α-dihydroxy, Allochenodeoxycholate .


Synthesis Analysis

This compound can be synthesized in two steps . It has been synthesized from anhydro-5α-cyprinol .


Molecular Structure Analysis

The molecular formula of this compound is C24H40O4 . The molecular weight is 392.6 g/mol . The IUPAC name is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .


Chemical Reactions Analysis

Chenodeoxycholic acid, which is similar to this compound, has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.6 g/mol .

Scientific Research Applications

  • Metabolism in Rats : Allochenodeoxycholic acid, when administered to rats, showed distinct metabolic pathways compared to other cholanic acids. It was predominantly recovered as unchanged acid, with minor proportions forming allocholic acid and allohyocholic acid, indicating specific metabolic pathways in rats (Mui & Elliott, 1971).

  • Synthesis Methods : A new method for the preparation of allochenodeoxycholic and allocholic acids was developed. This involved oxidation-dehydrogenation reactions and reductive allomerization, providing a novel synthesis pathway for these compounds (Iida et al., 1993).

  • Therapeutic Applications : this compound's derivatives, such as ursodeoxycholic acid (UDCA), have been studied for their therapeutic potential in various liver diseases. UDCA has been found effective in improving liver function and reducing hepatic complications in conditions like allogeneic stem cell transplantation and primary biliary cirrhosis (Ruutu et al., 2002), (Yoshikawa et al., 1992).

  • Mechanisms of Action : The mechanisms of action of UDCA in cholestatic liver disease include cytoprotection against bile acid toxicity, stimulation of hepatobiliary secretion, and protection against bile acid-induced apoptosis (Paumgartner & Beuers, 2002).

  • Immunomodulatory Effects : UDCA's immunomodulatory effects have been recognized in the treatment of primary biliary cirrhosis, where it has shown efficacy in improving biochemical markers and delaying disease progression (Mitchell et al., 2001).

  • Other Applications : Studies have also explored the potential of UDCA in conditions like diabetes, with findings indicating its role in reducing fasting glucose levels and improving glycemic control (Sánchez‐García et al., 2018).

Mechanism of Action

Chenodeoxycholic acid, a bile acid similar to Allochenodeoxycholic acid, works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Safety and Hazards

Allochenodeoxycholic acid is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, and STOT SE 1 .

properties

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-IKAPKQLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312698
Record name Allochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15357-34-3
Record name Allochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15357-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Allochenodeoxycholic acid and what makes it unique among bile acids?

A1: this compound, also known as 3α,7α-dihydroxy-5α-cholanic acid, belongs to the bile acid family. Unlike more common bile acids like cholic acid, which possess a 5β configuration, this compound features a 5α configuration. This structural difference affects its metabolism and biological activity. [, , , ]

Q2: How is this compound metabolized in rats?

A2: Research shows that rats metabolize this compound primarily through 12α-hydroxylation, converting it into allocholic acid. [, , , , , ] Studies using bile fistula rats administered with 3β-3H-Allochenodeoxycholic acid revealed this metabolic pathway. [] Similarly, hyperthyroid rats injected with 5α-Cholestan-3β-ol-4-14C also produced this compound, further confirming this metabolic route. []

Q3: Is there a difference in how male and female rats process this compound?

A3: Yes, research indicates a sex-specific difference in how male and female rats metabolize and excrete this compound. Female rats exhibit a higher proportion of sulfated this compound in their bile compared to males. [, ] Interestingly, this compound itself was only detectable in the bile of female rats, not males. [, ]

Q4: Can this compound be synthesized from other compounds?

A4: Yes, this compound can be synthesized from various precursors. One method involves using chenodeoxycholic acid as the starting material. [, ] Additionally, researchers have successfully synthesized this compound from 3β,7α-dihydroxychol-5-enoic acid using carp liver preparations. [, ] A two-step synthesis method has also been reported. [, ]

Q5: What is the role of the 12α-hydroxylase enzyme in this compound metabolism?

A5: The enzyme 12α-hydroxylase plays a crucial role in converting this compound to allocholic acid. Studies using liver microsomal preparations from rabbits, chickens, and humans have demonstrated this enzymatic activity. [, , ] Notably, the 5α configuration of this compound is crucial for this enzyme's activity. [, ]

Q6: How does the structure of this compound compare to other substrates of the 12α-hydroxylase enzyme?

A6: The coplanar 5α structure of this compound closely resembles that of 7α-hydroxycholest-4-en-3-one, another substrate for 12α-hydroxylase. This structural similarity, coupled with similar enzymatic requirements, suggests that a single enzyme system might be responsible for 12α-hydroxylation of both compounds. []

Q7: Are there any known inhibitors of the 12α-hydroxylase enzyme?

A7: Yes, studies have identified several competitive inhibitors of 12α-hydroxylase, including 7α-hydroxycholest-4-en-3-one and 5α-cholestane-3α,7α-diol. These compounds compete with this compound for the enzyme's active site, potentially influencing its metabolism. [] Further research into the structure-activity relationship of these inhibitors could help design more potent and selective inhibitors.

Q8: What is the significance of this compound being found in carp bile?

A8: The presence of this compound in carp bile, along with other 5α-cholanoates like allocholic acid, showcases the diverse bile acid profiles across different species. [, ] This finding contributes to our understanding of comparative bile acid metabolism and its evolutionary significance.

Q9: Can bacteria in the gut metabolize this compound?

A9: Yes, certain bacterial species residing in the gut can metabolize this compound. For instance, Clostridium sp. strain S2, isolated from rat intestinal microflora, exhibits bile salt sulfatase activity, specifically targeting the 3α-sulfate esters of this compound. [] This bacterial metabolism can impact the overall bile acid pool in the gut and subsequently influence host physiology.

Q10: What is the significance of cholestanol in relation to this compound?

A10: Cholestanol, a 5α-dihydro derivative of cholesterol, can be metabolized into this compound and allocholic acid in the liver. [] This finding is particularly relevant to the genetic disorder cerebrotendinous xanthomatosis, characterized by cholestanol accumulation in tissues. Understanding cholestanol's metabolic fate can provide insights into managing this condition.

Q11: How is 5α-anhydrocyprinol relevant to this compound research?

A11: Researchers have successfully isolated 5α-anhydrocyprinol from carp bile, along with this compound and allocholic acid. [, ] This finding highlights the potential of carp bile as a source for various 5α-cholanoates, which are valuable compounds for studying bile acid metabolism and developing therapeutic agents.

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